![molecular formula C28H48NPS2Sn B14620376 1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine CAS No. 58261-45-3](/img/structure/B14620376.png)
1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine typically involves the reaction of an ethyl-substituted phenylamine with a phosphorus-sulfur compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine involves its interaction with molecular targets through its sulfanylidene and tricyclohexylstannyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in biochemical assays or therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- 1-Phenyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- 1-Methyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58261-45-3 |
|---|---|
Molekularformel |
C28H48NPS2Sn |
Molekulargewicht |
612.5 g/mol |
IUPAC-Name |
4-ethyl-N-[ethyl(tricyclohexylstannylsulfanyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C10H16NPS2.3C6H11.Sn/c1-3-9-5-7-10(8-6-9)11-12(13,14)4-2;3*1-2-4-6-5-3-1;/h5-8H,3-4H2,1-2H3,(H2,11,13,14);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
BOGJLSCXISQRST-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC=C(C=C1)NP(=S)(CC)S[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


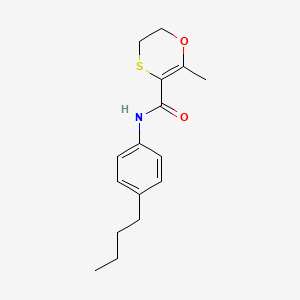

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
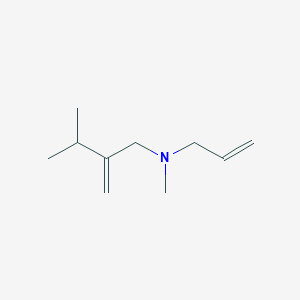
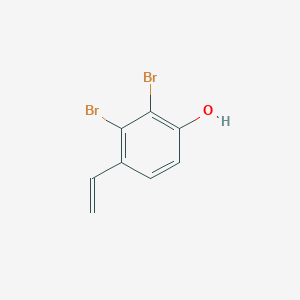
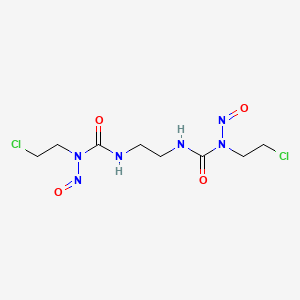
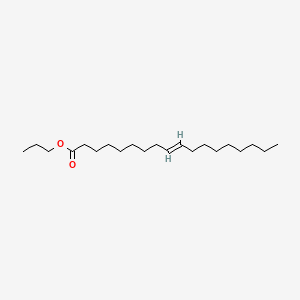
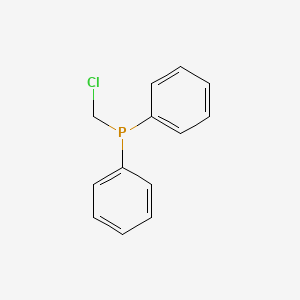
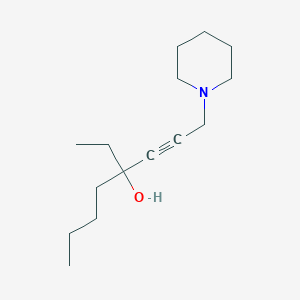
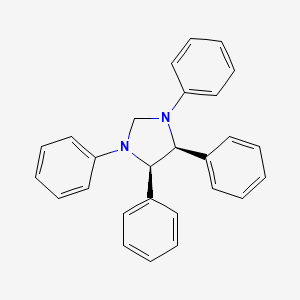
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)

